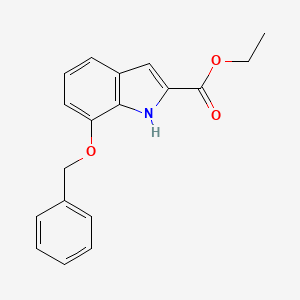

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKSDZLFVYKGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531387 | |

| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84639-06-5 | |

| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate

Introduction

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule, with a benzyloxy group at the 7-position and an ethyl carboxylate at the 2-position, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.

The synthetic strategy outlined herein is designed for efficiency and scalability, commencing from readily available starting materials and employing well-established chemical transformations. The core of this synthesis is a strategically adapted Leimgruber-Batcho indole synthesis, a powerful method for constructing the indole nucleus with control over the substitution pattern on the benzene ring.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The key stages of this synthesis are:

-

Diazotization and Nitration: Synthesis of the key intermediate, 2-methyl-3-nitrophenol, from p-toluidine.

-

Williamson Ether Synthesis: Protection of the phenolic hydroxyl group as a benzyl ether to yield 2-methyl-3-(benzyloxy)nitrobenzene.

-

Leimgruber-Batcho Indole Synthesis: Construction of the indole core to form 7-(benzyloxy)-1H-indole.

-

C2-Carboxylation and Esterification: Introduction of the ethyl carboxylate group at the 2-position of the indole ring.

Each of these steps has been optimized to ensure high yields and purity of the desired products. The rationale behind the choice of reagents and reaction conditions is discussed in detail in the following sections.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Methyl-3-nitrophenol

The synthesis commences with the preparation of the key building block, 2-methyl-3-nitrophenol, from the readily available starting material, p-toluidine. This transformation is achieved through a Sandmeyer-type reaction sequence involving diazotization followed by hydroxylation and nitration.

Mechanism and Rationale

The initial step involves the diazotization of the primary aromatic amine, p-toluidine, using sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures. This generates a diazonium salt intermediate. The subsequent heating of the diazonium salt solution leads to the loss of nitrogen gas and the formation of a phenol. The nitration occurs concurrently under the reaction conditions. The directing effects of the methyl and hydroxyl groups on the aromatic ring guide the incoming nitro group to the desired position.

Experimental Protocol

-

Diazotization: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-toluidine (75 g) in a mixture of water (380 mL) and concentrated sulfuric acid (98 g) by gentle warming. Cool the solution to below 0 °C in an ice-salt bath. While maintaining the temperature below 10 °C, add a solution of sodium nitrite (49 g) in water (100 mL) dropwise with vigorous stirring.[1]

-

Hydroxylation and Nitration: After the addition is complete, allow the mixture to stand at a low temperature for 2 hours. Transfer a small portion (approximately 100 mL) of the diazonium salt solution to a larger flask fitted with an efficient reflux condenser and heat it gently. A vigorous reaction will occur with the evolution of nitrogen gas. Once the initial reaction subsides, add the remainder of the diazonium solution dropwise to the hot solution.

-

Work-up and Purification: After the addition is complete, continue heating for a few minutes. The product, 2-methyl-3-nitrophenol, is then isolated by steam distillation. The distillate, which contains the product as an oil that solidifies on cooling, is collected. The solid product is then filtered, washed with cold water, and dried.[1]

Part 2: Benzylation of 2-Methyl-3-nitrophenol

The phenolic hydroxyl group of 2-methyl-3-nitrophenol is protected as a benzyl ether to prevent unwanted side reactions in the subsequent steps. This is achieved through a classic Williamson ether synthesis.

Mechanism and Rationale

The Williamson ether synthesis is a reliable and high-yielding method for the preparation of ethers.[2] The reaction proceeds via an S(N)2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, benzyl bromide.[3] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium carbonate.[3]

Experimental Protocol

-

Reaction Setup: To a solution of 2-methyl-3-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-(benzyloxy)nitrobenzene.

Part 3: Leimgruber-Batcho Indole Synthesis of 7-(Benzyloxy)-1H-indole

This is the key step in the construction of the indole nucleus. The Leimgruber-Batcho synthesis is a versatile method that proceeds in two main stages: enamine formation and reductive cyclization.[4][5]

Mechanism and Rationale

Stage 1: Enamine Formation

The methyl group of the o-nitrotoluene derivative is sufficiently acidic to be deprotonated by a base. In the Leimgruber-Batcho synthesis, N,N-dimethylformamide dimethyl acetal (DMFDMA) serves as both a reagent and a precursor to the base.[4] DMFDMA is in equilibrium with an iminium ion and a methoxide ion. The methoxide ion deprotonates the methyl group of 2-methyl-3-(benzyloxy)nitrobenzene to form a carbanion. This carbanion then attacks the iminium ion, and subsequent elimination of methanol yields the desired enamine intermediate. The addition of a secondary amine, such as pyrrolidine, can accelerate this step.

Stage 2: Reductive Cyclization

The nitro group of the enamine intermediate is reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H(_2), Pd/C), Raney nickel, or iron in acetic acid.[6] The resulting amino-enamine undergoes spontaneous intramolecular cyclization, followed by the elimination of dimethylamine, to afford the aromatic indole ring.

Figure 2: Key stages of the Leimgruber-Batcho indole synthesis.

Experimental Protocol

-

Enamine Formation: In a flask protected from moisture, dissolve 2-methyl-3-(benzyloxy)nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2 equivalents) and pyrrolidine (0.5 equivalents). Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

-

Reductive Cyclization: After cooling the reaction mixture, the solvent can be removed under reduced pressure. The crude enamine is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of 10% palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude 7-(benzyloxy)-1H-indole is purified by column chromatography on silica gel.

Part 4: C2-Carboxylation and Esterification

The final step involves the introduction of the ethyl carboxylate group at the 2-position of the indole ring. This can be achieved through a two-step procedure involving acylation with oxalyl chloride followed by esterification with ethanol.

Mechanism and Rationale

The C2 position of the indole ring is susceptible to electrophilic substitution, although less so than the C3 position. Reaction of 7-(benzyloxy)-1H-indole with oxalyl chloride results in the formation of an indol-2-ylglyoxylyl chloride intermediate. This highly reactive intermediate readily reacts with an alcohol, in this case, ethanol, to yield the corresponding ethyl ester.

Experimental Protocol

-

Acylation: In a flask under an inert atmosphere, dissolve 7-(benzyloxy)-1H-indole (1 equivalent) in a dry, non-polar solvent such as diethyl ether or tetrahydrofuran (THF). Cool the solution to 0 °C. To this solution, add oxalyl chloride (1.1 equivalents) dropwise. Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Esterification: After the formation of the acyl chloride is complete (as monitored by TLC), carefully add an excess of anhydrous ethanol to the reaction mixture.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key reactants, conditions, and expected yields for each step of the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | p-Toluidine | NaNO(_2), H(_2)SO(_4) | Water | 0-10 °C, then reflux | 4-6 | 60-70[1] |

| 2 | 2-Methyl-3-nitrophenol | Benzyl bromide, K(_2)CO(_3) | Acetone | Reflux | 4-8 | >90[3] |

| 3 | 2-Methyl-3-(benzyloxy)nitrobenzene | DMFDMA, Pyrrolidine; H(_2), Pd/C | DMF; Ethanol | Reflux; RT | 6-12; 4-8 | 70-85 |

| 4 | 7-(Benzyloxy)-1H-indole | Oxalyl chloride, Ethanol | Diethyl ether | 0 °C to RT | 2-4 | 80-90 |

Conclusion

This in-depth technical guide provides a well-defined and reliable synthetic route for the preparation of this compound. The described methodology, centered around a Leimgruber-Batcho indole synthesis, offers a practical approach for obtaining this valuable intermediate in good overall yield. The detailed experimental protocols and mechanistic explanations are intended to equip researchers and scientists with the necessary knowledge to successfully implement this synthesis in a laboratory setting. The versatility of the indole scaffold ensures that the title compound will continue to be a significant building block in the pursuit of novel therapeutic agents.

References

-

Preparation of 2-methyl-3-nitrophenol. PrepChem.com. [Link]

-

Kobayashi, S., & Mori, Y. (2001). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 34(11), 853–862. [Link]

-

2-methyl-3-nitrophenol. Sciencemadness Discussion Board. [Link]

-

Grigg, R., & Sridharan, V. (2005). Development of a 2-Aza-Cope-[3+2] Dipolar Cycloaddition Strategy for the Synthesis of Quaternary Proline Scaffolds. Organic Letters, 7(4), 653–656. [Link]

-

Gribble, G. W. (2000). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. The Journal of Organic Chemistry, 73(17), 6757–6760. [Link]

-

Li, J., et al. (2015). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. RSC Advances, 5(10), 7135-7139. [Link]

-

Wang, Z., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MedChemComm, 9(7), 1164-1174. [Link]

-

Sanda, F., & Endo, T. (2016). Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. Polymer Chemistry, 7(23), 3913-3917. [Link]

-

Williamson Ether Synthesis. (2013, January 26). [Video]. YouTube. [Link]

-

Al-Zoubi, R. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(1), 33. [Link]

-

Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

Kumar, A., et al. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(2), 528-532. [Link]

-

Zhang, Y., et al. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 12(11), 1386. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(4), 4145-4161. [Link]

-

Fochi, M., et al. (2012). Glyoxylic Acid versus Ethyl Glyoxylate for the Aqueous Enantioselective Synthesis of α-Hydroxy-γ-Keto Acids and Esters by the N-Tosyl-(S a)-binam-l-prolinamide-Organocatalyzed Aldol Reaction. European Journal of Organic Chemistry, 2012(28), 5557-5567. [Link]

-

The Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

-

Alam, Z., et al. (2006). Benzylation of 2,3-dimethylphenol with Benzyl alcohol. Journal of Applied Sciences, 6(1), 143-147. [Link]

-

Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Organic Process Research & Development. [Link]

- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google P

-

Leimgruber–Batcho Indole Synthesis. (2024, December 13). [Video]. YouTube. [Link]

-

Chen, S., et al. (2018). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie International Edition, 57(30), 9413-9417. [Link]

-

D'Agostino, S., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 658-701. [Link]

Sources

A Technical Guide to Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. Its unique structural architecture, featuring a benzyloxy-substituted indole core, renders it a versatile scaffold and a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an exploration of its applications, particularly in the development of novel therapeutics targeting autoimmune diseases and cancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2] |

| Melting Point | 82-83 °C | [1] |

| Boiling Point (Predicted) | 481.4 ± 30.0 °C | [1] |

| pKa | 14.37 ± 0.30 | [1] |

| XLogP3 | 4.1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | |

| CAS Number | 383132-45-0 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of 1-(benzyloxy)-3-methyl-2-nitrobenzene with diethyl oxalate, followed by reductive cyclization. This process is outlined in the experimental protocol below.

Experimental Protocol: Synthesis from 1-(benzyloxy)-3-methyl-2-nitrobenzene

This two-stage synthesis provides a reliable route to the target compound. The initial stage involves a condensation reaction to form an intermediate, which is then subjected to reductive cyclization to yield the final indole structure.

Materials and Reagents:

-

1-(benzyloxy)-3-methyl-2-nitrobenzene

-

Diethyl oxalate

-

Potassium tert-butylate

-

Diethyl ether

-

Iron powder

-

Acetic acid

Step-by-Step Methodology:

Stage 1: Condensation Reaction

-

To a solution of potassium tert-butylate in diethyl ether, add 1-(benzyloxy)-3-methyl-2-nitrobenzene and diethyl oxalate.

-

Reflux the reaction mixture for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Stage 2: Reductive Cyclization

-

Dissolve the crude intermediate from Stage 1 in acetic acid.

-

Add iron powder to the solution.

-

Heat the reaction mixture to 80°C and stir for 17 hours.

-

After the reaction is complete, cool the mixture and filter to remove the iron residues.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Potassium tert-butylate is a strong, non-nucleophilic base that is essential for deprotonating the methyl group of 1-(benzyloxy)-3-methyl-2-nitrobenzene, initiating the condensation with diethyl oxalate.

-

Iron in acetic acid is a classical and effective reducing agent for the conversion of a nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring. The acidic medium facilitates the reduction process.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmacologically active compounds. Its utility is particularly pronounced in the development of S1P1 functional antagonists and analogues of the potent antitumor agent, duocarmycin.

Intermediate in the Synthesis of S1P1 Functional Antagonists

Sphingosine-1-phosphate receptor 1 (S1P1) is a validated target for the treatment of autoimmune diseases such as multiple sclerosis.[1][3] Functional antagonists of S1P1 can modulate the immune system by preventing the egress of lymphocytes from lymph nodes. This compound serves as a key precursor in the synthesis of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are potent and centrally available S1P1 functional antagonists.[1][3] The synthesis of these complex molecules often involves the elaboration of the indole-2-carboxylate moiety and subsequent cyclization reactions.

Precursor for Duocarmycin Analogues

The duocarmycins are a class of exceptionally potent natural products that exhibit powerful antitumor activity through a sequence-selective DNA alkylation mechanism.[4][5] The development of synthetic analogues of duocarmycins is an active area of research aimed at improving their therapeutic index. The indole core is a critical component of the duocarmycin structure, and derivatives of this compound can be utilized in the construction of these complex analogues. The benzyloxy group at the 7-position offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, which is a common feature in duocarmycin-related structures.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible and versatile intermediate. Its role as a key building block in the synthesis of S1P1 functional antagonists and duocarmycin analogues underscores its importance in the quest for novel therapeutics to treat a range of debilitating diseases. The insights provided in this guide aim to facilitate further research and innovation in the application of this valuable chemical entity.

References

-

Grottick, A. J., et al. (2015). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 6(2), 147-152. Retrieved from [Link]

-

Boger, D. L., et al. (2000). Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins. Journal of the American Chemical Society, 122(27), 6382-6394. Retrieved from [Link]

-

MacMillan, K. S., & Boger, D. L. (2011). A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents. Current Medicinal Chemistry, 18(3), 336-353. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]

Sources

- 1. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 7-Substituted Indole Scaffold

An In-Depth Technical Guide to Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a multitude of biological targets. Within this privileged scaffold, functionalization at the 7-position of the indole ring offers a powerful vector for modulating pharmacological activity, influencing properties such as selectivity, potency, and pharmacokinetics.

This compound (CAS Number 84639-06-5) is a pivotal intermediate in this field. It serves as a protected, stable, and synthetically versatile precursor to a wide range of 7-substituted indole-2-carboxylates. The benzyl ether provides robust protection for the 7-hydroxy group, which, upon cleavage, reveals a key functional handle for diversification. The ethyl ester at the 2-position deactivates the indole ring towards certain electrophilic substitutions while providing a site that can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol.[2]

This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its core chemical transformations and applications, empowering researchers to leverage its full potential in drug discovery programs.

Section 1: Molecular Profile and Physicochemical Properties

The structural integrity and physical characteristics of a synthetic intermediate are foundational to its reliable use in multi-step synthesis. Below is a summary of the key identifiers and properties for this compound.

A note on the CAS Number: While 84639-06-5 is assigned to the title compound, it is less frequently cited in major databases than the CAS number for its parent acid, 7-(benzyloxy)-1H-indole-2-carboxylic acid (CAS 84639-19-0). Researchers should verify the identifier with their specific source or supplier.[3]

| Identifier | Value | Source |

| IUPAC Name | ethyl 7-(phenylmethoxy)-1H-indole-2-carboxylate | - |

| CAS Number | 84639-06-5 | (Assigned) |

| Molecular Formula | C₁₈H₁₇NO₃ | - |

| Molecular Weight | 295.34 g/mol | - |

| Physicochemical Property | Predicted / Observed Value | Comments |

| Appearance | White to off-white solid | Typical for crystalline indole derivatives. |

| Solubility | Soluble in DCM, EtOAc, Acetone, Methanol, Ethanol. Insoluble in water. | The aromatic nature and ethyl ester group confer solubility in common organic solvents. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Protect from moisture to prevent hydrolysis.[4] |

Section 2: Analytical Characterization (Predictive)

No single, unified set of spectroscopic data is published for this specific compound. However, based on extensive data from closely related analogues, a confident prediction of its spectral characteristics can be made. This predictive analysis is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each component of the molecule.

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| Indole N-H | ~8.8 - 9.2 | br s | - | The deshielding effect of the C2-ester and hydrogen bonding potential result in a downfield, broad signal. |

| Benzyl Ar-H (ortho) | ~7.50 | d | ~7.2 | Protons on the benzyl ring ortho to the ether linkage. |

| Benzyl Ar-H (meta/para) | ~7.35 - 7.45 | m | - | Overlapping signals for the remaining 3 protons of the benzyl ring. |

| Indole H-4 | ~7.30 | d | ~8.0 | Coupled to H-5. Deshielded by proximity to the benzene ring fusion. |

| Indole H-5 | ~7.05 | t | ~7.8 | Coupled to H-4 and H-6, appearing as a triplet. |

| Indole H-3 | ~7.00 | s | - | A characteristic singlet for the H-3 proton of an indole-2-carboxylate.[5] |

| Indole H-6 | ~6.80 | d | ~7.6 | Coupled to H-5. Shielded by the C7-benzyloxy group. |

| Benzyl -O-CH₂ -Ph | ~5.20 | s | - | A sharp singlet characteristic of the benzylic methylene protons. |

| Ester -O-CH₂ CH₃ | ~4.40 | q | ~7.1 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| Ester -OCH₂CH₃ | ~1.40 | t | ~7.1 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum complements the proton data, confirming the carbon framework.

| Carbon Assignment | Predicted Shift (ppm) | Rationale |

| Ester C =O | ~162.5 | Typical chemical shift for an ester carbonyl carbon. |

| Indole C-7a | ~137.0 | Quaternary carbon at the ring junction. |

| Benzyl C-ipso | ~136.5 | The carbon of the benzyl ring attached to the oxygen. |

| Indole C-2 | ~130.0 | Quaternary carbon attached to the ester. |

| Benzyl C-ortho/meta/para | ~127.0 - 129.0 | Aromatic carbons of the benzyl group. |

| Indole C-3a | ~125.0 | Quaternary carbon at the ring junction. |

| Indole C-4 | ~121.0 | Aromatic methine carbon. |

| Indole C-5 | ~119.0 | Aromatic methine carbon. |

| Indole C-6 | ~110.0 | Aromatic methine carbon. |

| Indole C-3 | ~108.0 | Shielded methine carbon adjacent to the ester-bearing carbon. |

| Benzyl -O-C H₂-Ph | ~71.0 | Benzylic ether carbon. |

| Ester -O-C H₂CH₃ | ~61.5 | Methylene carbon of the ethyl ester. |

| Ester -OCH₂C H₃ | ~14.5 | Methyl carbon of the ethyl ester. |

Section 3: Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound is via the Fischer esterification of its corresponding carboxylic acid, which is commercially available or can be synthesized. The following protocol is based on well-established procedures for the esterification of indole-2-carboxylic acids.[1][6]

Workflow: Esterification of 7-(benzyloxy)-1H-indole-2-carboxylic acid

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

7-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 eq)

-

Absolute Ethanol (EtOH)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Protocol:

-

Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq). Suspend the acid in anhydrous toluene (or DCM).

-

Cool the suspension to 0°C using an ice bath. Add thionyl chloride (3.0 eq) dropwise via syringe.

-

Causality Insight: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride intermediate. This is necessary because direct Fischer esterification of this specific acid can be sluggish. The reaction is performed at 0°C initially to control the exothermic reaction and minimize side-product formation.

-

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Reaction Monitoring: Monitor the reaction by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material. The formation of the methyl ester indicates the successful generation of the acyl chloride.

-

Solvent Removal: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation). This step is critical to drive the reaction forward and remove the corrosive reagent.

-

Esterification: To the resulting crude acyl chloride, add absolute ethanol at room temperature.

-

Self-Validating System: The use of absolute (anhydrous) ethanol is crucial. Any water present would hydrolyze the acyl chloride back to the carboxylic acid, reducing the yield.

-

-

Stir the solution overnight at room temperature. The acyl chloride will react with ethanol to form the desired ethyl ester.

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic components.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Section 4: Core Reactions and Synthetic Applications

The true value of this molecule lies in its capacity to be transformed into other high-value intermediates. The benzyl ether and ethyl ester are orthogonal protecting groups that can be selectively manipulated.

Key Synthetic Transformations

Caption: Key deprotection and hydrolysis pathways of the title compound.

Protocol 1: Catalytic Debenzylation to Ethyl 7-hydroxy-1H-indole-2-carboxylate

This transformation unmasks the 7-hydroxy group, a critical attachment point for further diversification, for example, in the synthesis of S1P1 functional antagonists.[7] The use of a heterogeneous palladium catalyst allows for mild conditions and easy removal of the catalyst.[8]

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

-

Celite™

Protocol:

-

Dissolve the starting material in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Expertise Insight: Pd/C is pyrophoric and should be handled with care, preferably as a slurry or by adding it before the solvent under a flow of nitrogen.

-

-

Seal the flask and purge the system with H₂ gas.

-

Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting material. The reaction is typically complete within 2-20 hours.[8]

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

-

Trustworthiness: Filtering through Celite™ is a standard and reliable method to ensure complete removal of the fine, black palladium catalyst, preventing metal contamination in the final product.

-

-

Concentrate the filtrate under reduced pressure to yield Ethyl 7-hydroxy-1H-indole-2-carboxylate, which can often be used without further purification or can be recrystallized if necessary.

Protocol 2: Ester Hydrolysis to 7-(benzyloxy)-1H-indole-2-carboxylic Acid

Converting the ethyl ester to the carboxylic acid opens up another avenue of reactivity, primarily amide bond formation, which is fundamental in drug development.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

1M Hydrochloric acid (HCl)

-

Ethyl Acetate

Protocol:

-

Dissolve the starting ester in a mixture of THF and water.

-

Add LiOH (or NaOH) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the saponification by TLC until all starting material is consumed.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Cool the solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.

-

Self-Validating System: The product will precipitate out of the aqueous solution upon protonation of the carboxylate salt. The visual confirmation of a precipitate is a key indicator of a successful reaction.

-

-

Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum to yield 7-(benzyloxy)-1H-indole-2-carboxylic acid.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like indole, indole-2-carboxylic acid, and other substituted indoles can be used to establish safe handling procedures.[4][9][10][11]

| Hazard Category | Precautionary Measures and PPE |

| Contact (Skin/Eyes) | Hazard: May cause skin and serious eye irritation. Action: Wear standard nitrile gloves, a lab coat, and chemical safety goggles. In case of contact, flush the affected area with copious amounts of water. |

| Inhalation | Hazard: Dust or aerosols may cause respiratory tract irritation. Action: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[4] |

| Ingestion | Hazard: Harmful if swallowed. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. If ingested, seek immediate medical attention.[11] |

| Storage | Conditions: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration or freezing is recommended.[9] |

| Disposal | Procedure: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. |

Conclusion

This compound is more than a mere catalogue chemical; it is a strategic asset for medicinal chemists. Its structure is expertly designed for synthetic utility, offering a stable, protected platform that provides access to the crucial 7-hydroxy-indole and indole-2-carboxylic acid scaffolds. Understanding its synthesis, characterization, and key transformations, as detailed in this guide, allows researchers to efficiently incorporate this building block into their synthetic programs, accelerating the discovery and development of novel indole-based therapeutics.

References

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. S., Al-Muqarrabii, T. A., & Al-Lawati, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

-

ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Available at: [Link]

-

Sridharan, V., Perumal, S., & Avendaño, C. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(1), 168-185. Available at: [Link]

-

Inman, C. E., & Moody, M. F. (1964). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 44, 60. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate. Available at: [Link]

-

Morin-Roy, S., & Marion, O. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available at: [Link]

-

PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - Ethyl 5-Benzyloxyindole-2-carboxylate. Available at: [Link]

-

Richman Chemical Inc. (n.d.). 2,5-Dihydroxybenzoic acid (Gentisic Acid). Available at: [Link]

-

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 22(2), 241. Available at: [Link]

-

Martinborough, E., et al. (2012). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 3(7), 565–570. Available at: [Link]

-

Bouzayani, N., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 7-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 13242192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. afgsci.com [afgsci.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qualitas1998.net [qualitas1998.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of 7-Benzyloxyindole

An In-depth Technical Guide to the Starting Materials for 7-Benzyloxyindole Synthesis

7-Benzyloxyindole is a pivotal intermediate in medicinal chemistry and complex molecule synthesis. Its structure, featuring a protected hydroxyl group at the 7-position of the indole scaffold, makes it an ideal precursor for a wide range of biologically active compounds, including treatments for autoimmune diseases and complex natural products like (±)-Dragmacidin E.[1][2] The indole moiety is a privileged structure in drug discovery, exhibiting a broad spectrum of activities, and the 7-hydroxyindole functionality, in particular, is a key pharmacophore in many targeted therapies.[1] The choice of the benzyl group as a protecting agent is strategic; it is robust enough to withstand various reaction conditions yet can be removed reliably, often through catalytic hydrogenation.[3][4]

This guide provides an in-depth analysis of the primary synthetic routes to 7-benzyloxyindole, focusing on the critical selection of starting materials. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying chemical logic, empowering researchers to make informed decisions based on precursor availability, scalability, and overall synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 7-benzyloxyindole can be broadly categorized into two strategic approaches:

-

Post-Cyclization Benzylation: Formation of the indole ring first, followed by protection of the 7-hydroxy group. This is conceptually straightforward but hinges on the availability and synthesis of 7-hydroxyindole.

-

Pre-Cyclization Benzylation: Introduction of the benzyloxy group onto an acyclic precursor, followed by the construction of the indole ring. This is often the more versatile and widely employed strategy, leveraging powerful named reactions for indole synthesis.

The following diagram illustrates the divergent pathways based on the choice of starting material.

Caption: Key starting materials and their corresponding synthetic routes to 7-benzyloxyindole.

Strategy 1: Synthesis via O-Benzylation of 7-Hydroxyindole

This approach involves the direct benzylation of pre-formed 7-hydroxyindole. The primary starting material for this sequence is 2-Nitrophenol .

Starting Material: 2-Nitrophenol

The synthesis begins with the construction of the 7-hydroxyindole ring, which is then protected. The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes.[1][5]

Rationale: The reaction of a protected 2-nitrophenol with a vinyl Grignard reagent provides a concise route to the corresponding protected 7-hydroxyindole.[5] From a process chemistry perspective, it is often more efficient to use a temporary, robust protecting group for the indole synthesis and then swap to the desired benzyl group, or to use a protecting group that can be removed to yield 7-hydroxyindole for subsequent functionalization. The benzhydryl group has been shown to be particularly effective, giving good yields and being readily removed via hydrogenation.[5]

Workflow for Synthesis from 2-Nitrophenoldot

graph TD { A[2-Nitrophenol] -->|1. Protect Hydroxyl (e.g., Benzhydryl Bromide, K₂CO₃)| B(2-(Benzhydryloxy)nitrobenzene); B -->|2. Vinylmagnesium Bromide (Bartoli Reaction)| C(7-(Benzhydryloxy)indole); C -->|3. Deprotection (H₂, Pd/C)| D(7-Hydroxyindole); D -->|4. O-Benzylation (Benzyl Bromide, Base)| E[7-Benzyloxyindole];

}

Sources

- 1. 7-Benzyloxyindole | 20289-27-4 | Benchchem [benchchem.com]

- 2. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. qualitas1998.net [qualitas1998.net]

- 5. tandfonline.com [tandfonline.com]

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Potential of Substituted Indole-2-Carboxylates

Foreword: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The indole scaffold is a quintessential example of such a "privileged structure," found in a vast array of natural products and FDA-approved drugs.[1][2] Its inherent chemical versatility and ability to interact with a multitude of biological targets have cemented its importance in drug discovery.[2] This guide focuses on a specific, yet remarkably potent, class of indole derivatives: substituted indole-2-carboxylates. We will delve into the synthetic strategies, diverse biological activities, and mechanistic underpinnings that position these compounds at the forefront of modern therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the immense potential of this chemical class.

The Indole-2-Carboxylate Core: A Foundation for Diversity

The indole-2-carboxylate core, characterized by a carboxylic acid or its ester/amide derivative at the 2-position of the indole ring, serves as a versatile template for chemical modification. The reactivity of the indole ring allows for substitutions at various positions, most notably at the indole nitrogen (N1), the C3, C5, and C6 positions.[2][3] This chemical tractability enables the fine-tuning of physicochemical properties and biological activity, a crucial aspect of rational drug design.

Synthetic Strategies: Building the Arsenal

The construction of a diverse library of substituted indole-2-carboxylates hinges on robust and flexible synthetic methodologies. A common and historically significant route is the Fischer indole synthesis , which involves the acid-catalyzed reaction of aryl hydrazines with α-keto acids or esters, such as ethyl pyruvate, to form the indole-2-carboxylate core.[2][4][5]

Subsequent modifications can be introduced through various reactions:

-

N-Alkylation: The indole nitrogen can be readily alkylated using alkyl halides in the presence of a base like potassium hydroxide in acetone.[1]

-

C3-Functionalization: The C3 position is nucleophilic and can be targeted for the introduction of various side chains. For instance, a carbamoyl moiety can be introduced via a coupling reaction between the dianion of a 2-carboxylate-3-acetylide and different isocyanates.[6]

-

Amide Coupling: The carboxylic acid at the C2 position is a key handle for creating indole-2-carboxamides. Standard coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to couple the indole-2-carboxylic acid with a wide range of amines.[4][7]

-

Hydrolysis: Ester derivatives of indole-2-carboxylates can be easily hydrolyzed to the corresponding carboxylic acids, often under alkaline conditions.[4]

These synthetic approaches provide the necessary tools to systematically explore the structure-activity relationships (SAR) of substituted indole-2-carboxylates.

Antiviral Potential: A New Frontier Against HIV

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiviral agents to combat drug resistance.[3] Substituted indole-2-carboxylates have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][8][9][10]

Mechanism of Action: Targeting the Viral Integrase

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host genome, a crucial step in the viral replication cycle.[3][8] Indole-2-carboxylate derivatives exert their inhibitory effect by targeting the strand transfer step of the integration process.[3][8] Their mechanism of action is twofold:

-

Chelation of Divalent Metal Ions: The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺). The indole nitrogen and the 2-carboxyl group of the indole-2-carboxylate scaffold chelate these metal ions, disrupting the catalytic activity of the enzyme.[3][8][10]

-

π-π Stacking Interactions: Substituents on the indole ring, particularly halogenated phenyl groups at the C5 or C6 position, can engage in π-π stacking interactions with the viral DNA, further enhancing the binding affinity and inhibitory potency.[3]

Structure-Activity Relationship (SAR) and Potency

Systematic structural modifications of the indole-2-carboxylate scaffold have led to the identification of potent INSTIs. For instance, the introduction of a bulky hydrophobic group at the C3 position can enhance interactions with a hydrophobic pocket near the integrase active site.[3][8] Furthermore, the addition of a halogenated phenyl group at the C6 position has been shown to significantly improve inhibitory activity through enhanced π-π stacking with viral DNA.[3]

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 1 | HIV-1 Integrase | 32.37 | [3] |

| Compound 17a | HIV-1 Integrase | 3.11 | [3] |

| Compound 20a | HIV-1 Integrase | 0.13 | [10] |

Table 1: Inhibitory concentrations (IC₅₀) of select indole-2-carboxylate derivatives against HIV-1 integrase.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of substituted indole-2-carboxylates against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay buffer containing divalent cations (e.g., Mg²⁺)

-

Test compounds (substituted indole-2-carboxylates)

-

Positive control (e.g., Raltegravir)

-

Detection system (e.g., fluorescence-based or ELISA-based)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.

-

Add varying concentrations of the test compounds or the positive control to the reaction mixture.

-

Initiate the reaction by adding recombinant HIV-1 integrase.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction.

-

Detect the product of the strand transfer reaction using a suitable detection system.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The indole nucleus is a common feature in many anticancer agents, and substituted indole-2-carboxylates are no exception.[7] These compounds have demonstrated the ability to combat cancer through various mechanisms, including the inhibition of key cellular signaling pathways and the induction of apoptosis.[4][7][11][12]

Dual Inhibition of EGFR and CDK2

Certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] Both EGFR and CDK2 are crucial regulators of cell proliferation and are often dysregulated in cancer. The dual inhibition of these targets presents a promising strategy to overcome resistance mechanisms associated with single-target therapies.[4]

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Substituted indole-2-carboxylates have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[4][7]

-

Intrinsic Pathway: These compounds can increase the levels of pro-apoptotic proteins like Bax and Cytochrome C, while decreasing the levels of the anti-apoptotic protein Bcl-2.[4] The release of Cytochrome C from the mitochondria activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death.[4]

-

Extrinsic Pathway: Activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[4]

-

p53 Activation: Some derivatives can upregulate the tumor suppressor protein p53, which plays a central role in cell cycle arrest and apoptosis.[4]

Targeting the 14-3-3η Protein

Another novel anticancer mechanism for 1H-indole-2-carboxylic acid derivatives is the targeting of the 14-3-3η protein, which is implicated in the progression of liver cancer.[12] Inhibition of this protein can lead to cell cycle arrest at the G1-S phase and induce apoptosis in liver cancer cells.[12]

In Vitro Efficacy

Substituted indole-2-carboxylates have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| 5d | MCF-7 (Breast) | 1.50 | [4] |

| 5e | MCF-7 (Breast) | 0.95 | [4] |

| 5h | MCF-7 (Breast) | 1.20 | [4] |

| Doxorubicin | MCF-7 (Breast) | 1.10 | [4] |

| 6i | MCF-7 (Breast) | 6.10 | [11] |

| 6v | MCF-7 (Breast) | 6.49 | [11] |

Table 2: Growth inhibitory (GI₅₀) concentrations of select indole-2-carboxamide derivatives against the MCF-7 human breast cancer cell line.

Anti-inflammatory Properties: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. The indole scaffold is present in well-known anti-inflammatory drugs like indomethacin.[2] Substituted indole-2-carboxylates have also shown promise as potent anti-inflammatory agents.[13][14][15]

Inhibition of Pro-inflammatory Cytokines

A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages.[14][15] This suggests that these compounds could be beneficial in treating inflammatory conditions like sepsis.[15]

Modulation of the TRPV1 Ion Channel

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel plays a crucial role in pain and inflammation.[13] Certain indole-2-carboxamides have been developed as novel and selective agonists for this channel.[13] Activation of TRPV1 can lead to a desensitization effect, resulting in pain relief and anti-inflammatory actions.[13]

Future Directions and Conclusion

The substituted indole-2-carboxylate scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The wealth of data on their antiviral, anticancer, and anti-inflammatory properties underscores their significant biological potential. Future research should focus on:

-

Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety of the most promising candidates.

-

Exploration of New Therapeutic Areas: Investigating the potential of substituted indole-2-carboxylates in other disease areas where the indole scaffold has shown promise, such as neurodegenerative diseases and metabolic disorders.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central.

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central.

- Synthesis of Substituted Indole-2-carboxylates: Versatile Introduction of a Carbamoyl Moiety

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.

- Structure-activity relationship of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed.

- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Indole-Based Compounds as Potential Drug Candid

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate as a synthetic intermediate

An In-Depth Technical Guide: Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate as a Strategic Synthetic Intermediate

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class, this compound stands out as a highly versatile and strategically important synthetic intermediate. Its unique substitution pattern, featuring a reactive ester at the C2 position, a modifiable N-H group, and a protected hydroxyl function at the C7 position, provides chemists with three orthogonal points for molecular elaboration. This guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, key chemical transformations, and its application in the construction of complex molecular architectures for drug discovery and development.

The Strategic Value of the 7-Benzyloxy-1H-indole-2-carboxylate Scaffold

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

C2-Ethyl Ester: This group acts as a versatile handle for a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation, a cornerstone of medicinal chemistry.[1][2] Alternatively, it can be reduced to the primary alcohol or converted to other functional groups, enabling diverse derivatization strategies.

-

N1-Indole Nitrogen: The indole N-H proton is acidic and can be readily deprotonated to form the indolyl anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to introduce substituents that can modulate steric and electronic properties or serve as attachment points for pharmacophoric extensions.[1][3]

-

C7-Benzyloxy Group: The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl. Its removal via catalytic hydrogenation is typically clean and high-yielding, unmasking the 7-hydroxyindole.[4] This phenol is a valuable precursor for ether synthesis (e.g., Williamson ether synthesis), participation in coupling reactions, or for its role as a hydrogen bond donor in ligand-receptor interactions.

This trifecta of functionality makes the title compound a powerful building block for constructing libraries of complex indole derivatives in the pursuit of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Profile

A clear understanding of the fundamental properties of a synthetic intermediate is crucial for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 84639-06-5 | [5][6][] |

| Molecular Formula | C₁₈H₁₇NO₃ | [5][8][9] |

| Molecular Weight | 295.33 g/mol | [5][8] |

| Melting Point | 82-83 °C | [5] |

| Synonyms | 7-Benzyloxy-1H-indole-2-carboxylic acid ethyl ester | [5] |

Spectroscopic Analysis: The structural features of this compound give rise to a characteristic spectroscopic signature. In ¹H NMR spectroscopy, one would expect to observe a broad singlet for the N-H proton (typically > 8.0 ppm), distinct signals for the aromatic protons on the indole and benzyl rings, a singlet for the benzylic -OCH₂- protons (~5.2 ppm), and a quartet and triplet for the ethyl ester group (~4.4 and ~1.4 ppm, respectively).[3] Infrared (IR) spectroscopy would show characteristic absorptions for the N-H stretch (~3300 cm⁻¹) and the ester carbonyl (C=O) stretch (~1700 cm⁻¹).[3]

Synthesis of the Core Intermediate

One of the most efficient methods for constructing the 7-substituted indole-2-carboxylate core is a modification of the Bartoli or Leimgruber-Batcho indole synthesis, often starting from a suitably substituted nitroaromatic precursor. A representative synthesis is outlined below.

Figure 1: General synthetic scheme for the target intermediate.

Experimental Protocol: Synthesis from 1-(benzyloxy)-3-methyl-2-nitrobenzene[8]

-

Condensation: To a solution of potassium tert-butoxide in diethyl ether, add 1-(benzyloxy)-3-methyl-2-nitrobenzene and diethyl oxalate. The mixture is refluxed for approximately 22 hours. This step forms an intermediate enolate via Claisen condensation.

-

Work-up and Isolation: After cooling, the reaction is quenched and the intermediate is isolated.

-

Reductive Cyclization: The isolated intermediate is dissolved in acetic acid, and iron powder is added. The mixture is heated to 80 °C for about 17 hours. The iron reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone, followed by elimination of water to form the indole ring.

-

Purification: The final product, this compound, is isolated and purified by standard techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base (KOtBu): Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the benzylic position of the nitrotoluene derivative to initiate the condensation with diethyl oxalate.

-

Reducing Agent (Fe/AcOH): The use of iron in acetic acid is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups to anilines, which is the key step for the indole ring formation (reductive cyclization).[2]

Key Synthetic Transformations and Methodologies

The true power of this compound is realized in its subsequent transformations. Below are protocols and mechanistic insights for its most critical reactions.

Figure 2: Key synthetic transformations of the core intermediate.

N-Alkylation

This reaction introduces substituents onto the indole nitrogen, a common strategy in drug design to tune solubility, metabolic stability, and receptor affinity.

Experimental Protocol: General N-Alkylation [3]

-

To a solution of this compound in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, ~2.0 equivalents).

-

Add the desired alkyl halide (RX, e.g., allyl bromide, benzyl bromide, ~1.2 equivalents).

-

Stir the mixture at 50 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Trustworthiness of the Protocol: This is a robust and widely used protocol. Potassium carbonate is a mild and easy-to-handle base, sufficient to deprotonate the indole N-H. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The self-validating nature of this system lies in the clear consumption of starting material and the formation of a new, less polar spot on TLC, corresponding to the N-alkylated product.

Saponification (Ester Hydrolysis)

Conversion of the C2-ester to a carboxylic acid is often the gateway to forming amides, which are critical functional groups in many drug molecules.

Experimental Protocol: Hydrolysis to 7-(benzyloxy)-1H-indole-2-carboxylic acid [1]

-

Dissolve the starting ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) (~3-5 equivalents).

-

Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

The carboxylic acid product will precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.

Expertise in Action: While seemingly simple, the choice of base and solvent is key. LiOH is often preferred as it minimizes the risk of any side reactions. The use of a co-solvent like THF ensures the solubility of the relatively nonpolar starting material in the aqueous reaction medium, allowing the hydrolysis to proceed efficiently.

Debenzylation (Protecting Group Removal)

Unmasking the C7-hydroxyl group is a crucial step to access phenols, which can then be further functionalized or utilized as key pharmacophoric elements.

Experimental Protocol: Catalytic Hydrogenation [4]

-

Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

-

Stir the reaction vigorously at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired Ethyl 7-hydroxy-1H-indole-2-carboxylate.

Mechanistic Insight: The palladium catalyst adsorbs both the hydrogen gas and the aromatic benzyl group onto its surface. This proximity facilitates the transfer of hydrogen atoms, leading to the cleavage of the benzylic C-O bond and releasing toluene as a byproduct. This method is highly effective and selective, typically leaving other functional groups like the ester and the indole ring intact.

Applications in Palladium-Catalyzed Cross-Coupling

While the parent molecule is not directly used in cross-coupling, its derivatives are prime candidates. For instance, after debenzylation, the C7-hydroxyl can be converted to a triflate (-OTf), a superb leaving group for Palladium-catalyzed reactions. This opens the door to advanced C-C and C-N bond-forming reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the direct installation of aryl, alkynyl, or amino groups at the C7 position. This modern synthetic strategy dramatically expands the chemical space accessible from this single intermediate.[10]

Conclusion

This compound is more than just a chemical compound; it is a testament to strategic molecular design. Its carefully placed functional groups offer a pre-programmed roadmap for synthetic chemists, enabling the controlled and sequential introduction of molecular diversity. From fundamental transformations like N-alkylation and hydrolysis to its role as a precursor for advanced cross-coupling reactions, this intermediate provides a reliable and efficient entry point into a vast array of complex, biologically relevant indole derivatives. For researchers and professionals in drug development, mastering the chemistry of this scaffold is a key step toward the rational design and synthesis of the next generation of indole-based therapeutics.

References

-

Al-Zoubi, R. M., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1443-1453. [Link]

-

Al-Zoubi, R. M., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. ResearchGate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Inman, C. E., & Moody, C. J. (1956). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 36, 41. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

SRACHEM. (n.d.). This compound. Retrieved from [Link]

-

Wang, X., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound | 84639-06-5 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. appretech.com [appretech.com]

- 10. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemical Heart of Modern Medicine: A Technical Guide to the Discovery and Evolution of Indole Synthesis

Foreword: The Indole Ring—An Enduring Privileged Scaffold

In the vast molecular tapestry of life and medicine, few structures command as much respect and attention as the indole nucleus. This deceptively simple bicyclic aromatic heterocycle, a fusion of a benzene and a pyrrole ring, is the architectural cornerstone of a staggering array of natural products, neurotransmitters, and blockbuster pharmaceuticals.[1][2][3] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anti-cancer alkaloids vincristine and vinblastine, the indole motif is nature's masterkey to biological function.[2] Consequently, for over a century, the quest to forge this privileged scaffold in the laboratory has been a driving force in the evolution of synthetic organic chemistry. This guide provides an in-depth exploration of the landmark discoveries and pivotal methodologies in indole synthesis, from the foundational classical reactions to the sophisticated transition-metal-catalyzed transformations that define the modern era. We will delve into the causality behind these synthetic strategies, offering not just the "how" but the "why," to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven understanding of this critical area of chemical science.